molecular formula C8H13N3O B008387 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one CAS No. 40778-16-3

2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one

Cat. No. B008387
CAS RN: 40778-16-3
M. Wt: 167.21 g/mol
InChI Key: MUEHLDAHWSCFAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, often involves reactions with various heterocumulenes, leading to novel structures. For example, the reactions of 6-[(dimethylamino)methylene]aminouracil with aryl isocyanates and isothiocyanates result in the formation of novel pyrimido[4,5-d]pyrimidines, showcasing a method for direct synthesis under thermal conditions (Prajapati & Thakur, 2005).

Molecular Structure Analysis

The molecular structure of related pyrimidin-4-one derivatives has been extensively studied through X-ray diffraction, revealing insights into the tautomeric forms and conjugation effects on geometrical parameters. These analyses provide a deeper understanding of the structural dynamics and electronic properties of the pyrimidine core (Tashkhodzhaev et al., 2001).

Chemical Reactions and Properties

Pyrimidine derivatives, including 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, undergo various chemical reactions that enhance their utility in synthetic chemistry. For instance, the synthesis of 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]-diazepin-6-ones from 4,5-diamino-1H-pyrimidin-6-ones and 1-aryl-3-(dimethylamino)-1-propanones highlights the compound's versatility in forming complex structures (Insuasty et al., 1998).

Scientific Research Applications

Synthetic Applications and Catalytic Importance

Hybrid Catalysts in Synthesis : The pyranopyrimidine core, a related scaffold, is a key precursor for medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The synthesis of pyranopyrimidine scaffolds, which may include compounds structurally similar to "2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one", has been intensively investigated. Diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the development of these scaffolds through one-pot multicomponent reactions. This reflects the compound's potential utility in creating lead molecules for further pharmacological exploration (Parmar, Vala, & Patel, 2023).

Pharmacological and Medicinal Applications

Anti-Cancer Properties : Pyrimidines exhibit diverse pharmacological activities due to their presence as the building unit of DNA and RNA. Specifically, anticancer activity has been extensively reported across pyrimidine-based chemical architectures. The structure of potent compounds, their IC50 values, and the targets involved in their anticancer evaluation underscore the promise of pyrimidine scaffolds, including those related to "2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one", in oncological research (Kaur et al., 2014).

Anti-Inflammatory and Neurological Disorder Applications : Research developments have showcased the anti-inflammatory activities of pyrimidine derivatives, attributed to their inhibitory response against the expression and activities of several vital inflammatory mediators. This broadens the potential therapeutic applications of compounds within the pyrimidine family, suggesting roles in treating inflammatory and potentially neurological disorders (Rashid et al., 2021).

properties

IUPAC Name

2-(dimethylamino)-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-5-6(2)9-8(11(3)4)10-7(5)12/h1-4H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEHLDAHWSCFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193767
Record name 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one

CAS RN

40778-16-3
Record name 2-Dimethylamino-5,6-dimethyl-4-hydroxypyrimidine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pirimicarb-desamido
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Record name 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
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Record name PIRIMICARB-DESAMIDO
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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